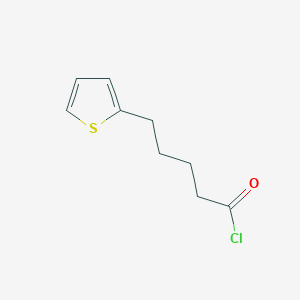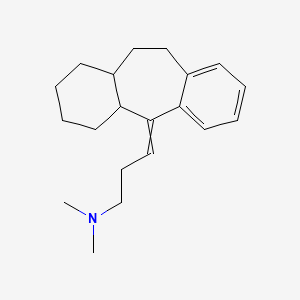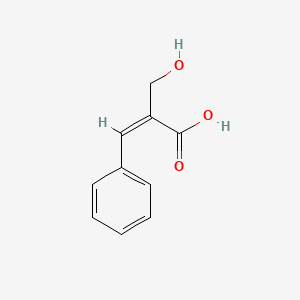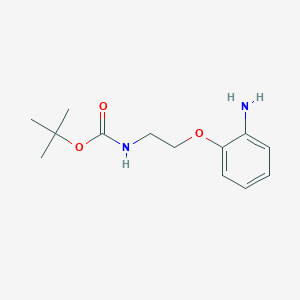
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Overview
Description
“tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate” is a chemical compound . It is also known as "Carbamic acid, [2-(2-aminophenoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)" .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate” is C9H20N2O3 . The average mass is 204.267 Da and the monoisotopic mass is 204.147400 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate” include a molecular weight of 204.27 . It is stored in a dark place, under an inert atmosphere, at room temperature . The physical form is liquid and it has a flash point of 148.013 .Scientific Research Applications
BTK Inhibition for B-Cell Malignancies
Tert-butyl (2-(2-aminophenoxy)ethyl)carbamate: has garnered interest as a potential inhibitor of Bruton’s tyrosine kinase (BTK). BTK plays a crucial role in B-cell signaling pathways and is implicated in B-cell malignancies such as leukemia and lymphoma. By targeting BTK, this compound may help suppress abnormal B-cell proliferation and enhance therapeutic outcomes .
Autoimmune Disease Treatment
Given its potential as a BTK inhibitor, researchers have explored the use of tert-butyl (2-(2-aminophenoxy)ethyl)carbamate in autoimmune diseases. BTK inhibition can modulate immune responses, making it a promising avenue for managing conditions like rheumatoid arthritis, lupus, and multiple sclerosis .
Positron Emission Tomography (PET) Imaging Agent
This compound has been investigated as a PET imaging agent. PET scans allow non-invasive visualization of biological processes within living organisms. Researchers have explored radiolabeled derivatives of tert-butyl (2-(2-aminophenoxy)ethyl)carbamate to track specific cellular targets or disease-related pathways in vivo .
Engineering Applications
Beyond its biological relevance, tert-butyl (2-(2-aminophenoxy)ethyl)carbamate may find applications in engineering. Its chemical properties and stability make it suitable for use in coatings, adhesives, or other materials where controlled release or surface modification is desired .
Chemical Synthesis and Medicinal Chemistry
Researchers have employed this compound as a building block in chemical synthesis. Its functional groups allow for further derivatization, enabling the creation of novel molecules with potential pharmaceutical applications. Medicinal chemists may explore its structural modifications to develop new drug candidates.
Biological Assays and Target Validation
In vitro studies often utilize tert-butyl (2-(2-aminophenoxy)ethyl)carbamate to validate specific biological targets. By assessing its effects on cellular pathways, researchers gain insights into its mechanisms of action and potential therapeutic relevance .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(2-aminophenoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJINZUTBRZEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





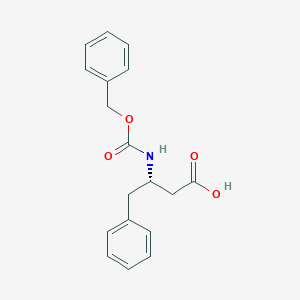
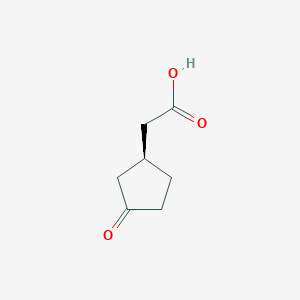
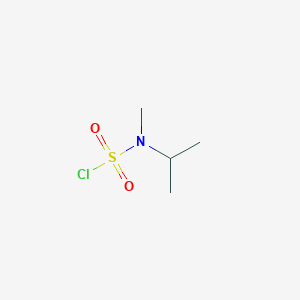
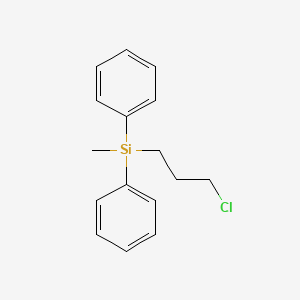
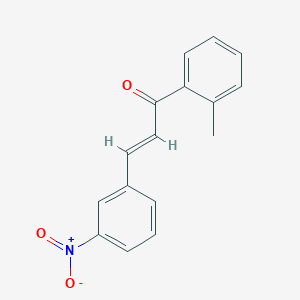
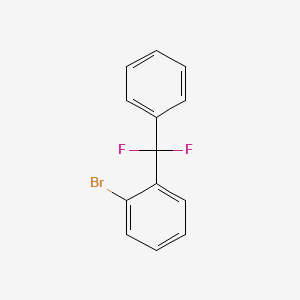
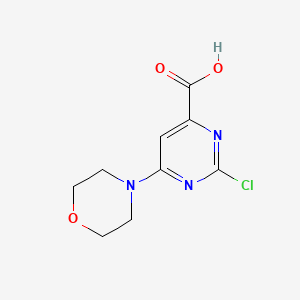
![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
